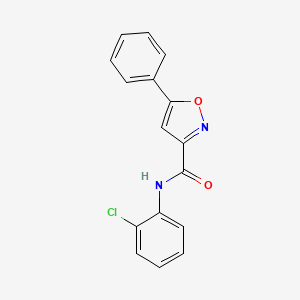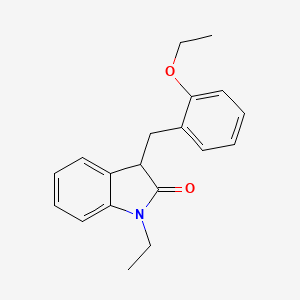
5-bromo-3-(4-methoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-3-(4-methoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one is an organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a bromine atom at the 5-position, a methoxybenzyl group at the 3-position, and a methyl group at the 1-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(4-methoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one can be achieved through several steps:
Bromination: The starting material, 1-methylindole, is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Methoxybenzylation: The brominated product is then subjected to a Friedel-Crafts alkylation reaction with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclization: The intermediate product undergoes cyclization to form the final indole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group.
Reduction: Reduction reactions can target the carbonyl group in the indole ring.
Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Products may include aldehydes or carboxylic acids.
Reduction: The major product is the reduced form of the indole derivative.
Substitution: The major products are the substituted indole derivatives.
Scientific Research Applications
5-bromo-3-(4-methoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-3-(4-methoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The bromine atom and methoxybenzyl group play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-bromo-1-methylindole: Lacks the methoxybenzyl group, resulting in different biological activities.
3-(4-methoxybenzyl)-1-methylindole: Lacks the bromine atom, affecting its reactivity and interactions.
5-bromo-3-(4-methoxybenzyl)indole: Lacks the methyl group at the 1-position, altering its chemical properties.
Uniqueness
5-bromo-3-(4-methoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom, methoxybenzyl group, and methyl group together enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C17H16BrNO2 |
|---|---|
Molecular Weight |
346.2 g/mol |
IUPAC Name |
5-bromo-3-[(4-methoxyphenyl)methyl]-1-methyl-3H-indol-2-one |
InChI |
InChI=1S/C17H16BrNO2/c1-19-16-8-5-12(18)10-14(16)15(17(19)20)9-11-3-6-13(21-2)7-4-11/h3-8,10,15H,9H2,1-2H3 |
InChI Key |
ZTCIDBZVCKHCCK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(C1=O)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11357392.png)
![N-(3-chloro-4-methylphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11357395.png)
![N-cyclopentyl-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11357397.png)
![N-(3-Chloro-4-methoxyphenyl)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]propanamide](/img/structure/B11357404.png)

![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11357429.png)
![Ethyl [(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetate](/img/structure/B11357435.png)
![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11357439.png)
![4-[(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B11357442.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11357454.png)

![Dimethyl 5-[({1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B11357474.png)
![5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(4-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11357477.png)
![1-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-2-methylpiperidine](/img/structure/B11357479.png)
